molecular formula C20H16O6 B1589582 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- CAS No. 137809-97-3

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-

Cat. No. B1589582
M. Wt: 352.3 g/mol
InChI Key: DQUXXEYAJDQQTP-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- (2(5H)-Furanone) is an organic compound classified as a furanone. Furanones are a type of heterocyclic compound containing a five-membered ring with two oxygen atoms and three carbon atoms. 2(5H)-Furanone has been extensively studied due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and material science.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Bellina and Rossi (2002) discussed the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, a precursor to cytotoxic derivatives, via a procedure involving palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenation (Bellina & Rossi, 2002).

Development of Anticancer Agents

  • Wu et al. (2018) synthesized new bis‐2(5H)‐furanone derivatives with significant inhibitory activity against tumor cells, indicating their potential as anticancer drugs (Wu et al., 2018).

Flavor Compounds in Food

  • Slaughter (2007) identified 4-hydroxy-3(2H)-furanones in cooked foodstuffs, contributing to flavor and aroma. These compounds have also been found to have mutagenic and anti-carcinogenic properties (Slaughter, 2007).

Chemical Synthesis and Characterization

  • Huo et al. (2012) designed and synthesized chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole structure, providing new methods for the synthesis of compounds with polyheterocyclic structure (Huo et al., 2012).

Photochemical and Thermal Transformations

  • Lohray et al. (1984) investigated the photochemical and thermal transformations of 2(3H)-furanones and bis(benzofuranones), employing laser flash photolysis for mechanistic studies (Lohray et al., 1984).

Synthesis of Novel Fluorescent Organic Dyes

  • Varghese et al. (2015) explored the use of 3(2H)-furanones for synthesizing novel fluorophores, highlighting their potential for bio-analytical applications (Varghese et al., 2015).

Synthesis and Antitumor Activities

  • Tian-ca (2014) reported the synthesis of novel 2(5H)-furanone derivatives with dithiocarbamate and their antitumor activities, indicating their potential in cancer therapy (Tian-ca, 2014).

Synthesis of HIV Protease Inhibitor

  • Ghosh et al. (2004) discussed the synthesis of a ligand for HIV protease inhibitor UIC-94017, utilizing a stereoselective photochemical reaction with 2(5H)-furanone as a key step (Ghosh et al., 2004).

properties

IUPAC Name

3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXXEYAJDQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474420
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-

CAS RN

137809-97-3
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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